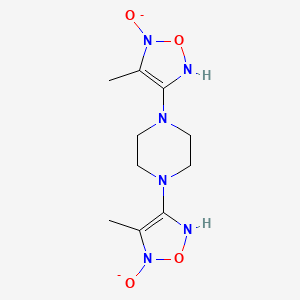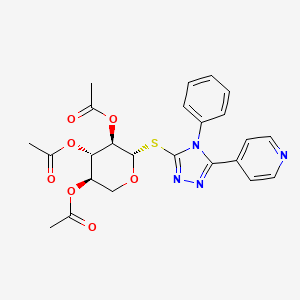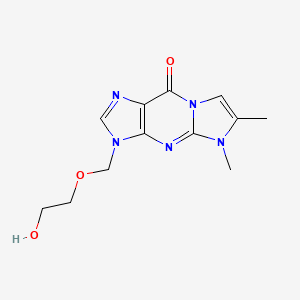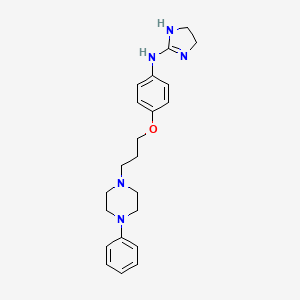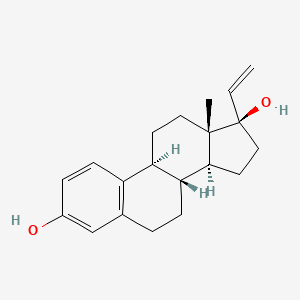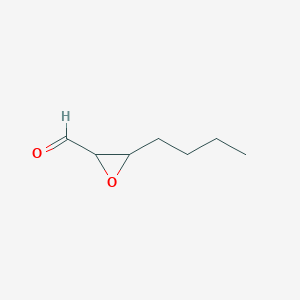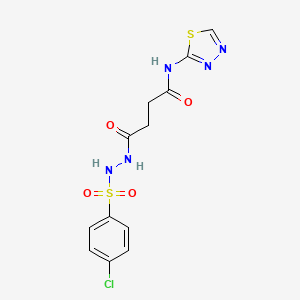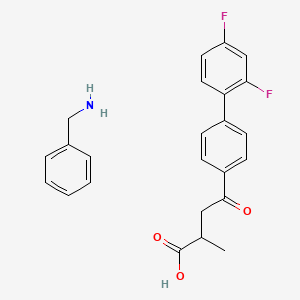
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)-2-methylpropyl)-3-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl is a complex organic compound that belongs to the class of dibenzoazepine derivatives. This compound is known for its unique structural features, which include a fused isoxazole ring and a dibenzoazepine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester under acidic conditions.
Construction of the Dibenzoazepine Core: The next step involves the formation of the dibenzoazepine core through a series of condensation and cyclization reactions. This often requires the use of strong acids or bases as catalysts.
Introduction of the Propanamine Side Chain: The propanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Final Trimethylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Modulate Signaling Pathways: It can affect various signaling pathways, influencing cell proliferation, apoptosis, and other cellular activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride
- 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(2-(dimethylamino)ethyl)-3-phenyl-, hydrochloride
Uniqueness
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl stands out due to its unique structural features, which confer specific biological activities not observed in closely related compounds. Its ability to modulate multiple cellular pathways makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
90358-81-9 |
|---|---|
Formule moléculaire |
C27H30ClN3O |
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
N,N,2-trimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C27H29N3O.ClH/c1-19(17-29(2)3)18-30-23-15-9-7-13-21(23)25-26(20-11-5-4-6-12-20)28-31-27(25)22-14-8-10-16-24(22)30;/h4-16,19,25,27H,17-18H2,1-3H3;1H |
Clé InChI |
CZVMTFJISWVFEY-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2C3C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5)CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




